molecular formula C22H24S B12622278 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene CAS No. 922166-72-1

3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene

Cat. No.: B12622278
CAS No.: 922166-72-1
M. Wt: 320.5 g/mol
InChI Key: RAKKJAGDMJBADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene: is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom, and they are known for their diverse applications in pharmaceuticals, materials science, and organic electronics . This particular compound is characterized by its unique substitution pattern, which includes butyl, ethynyl, and phenylethynyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene typically involves palladium-catalyzed coupling reactions such as the Sonogashira coupling. This reaction is used to form carbon-carbon bonds between the thiophene ring and the ethynyl groups . The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.

Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene exerts its effects is largely dependent on its interaction with biological targets. The ethynyl and phenylethynyl groups can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as organic electronics and pharmaceuticals .

Biological Activity

3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene is a complex organic compound belonging to the thiophene family, characterized by its unique structure that includes both ethynyl and phenylethynyl substituents. This compound has garnered attention for its potential applications in organic electronics and materials science, as well as its biological activity, particularly in cancer research.

Chemical Structure and Properties

The molecular formula of this compound is C20H22SC_{20}H_{22}S, indicating the presence of carbon, hydrogen, and sulfur atoms. The structural features include a thiophene ring substituted at positions 2, 4, and 5 with ethynyl and phenylethynyl groups, which enhance its electronic properties.

Property Value
Molecular FormulaC20_{20}H22_{22}S
Molecular Weight306.45 g/mol
IUPAC NameThis compound
CAS Number922166-72-1

Anticancer Properties

Research indicates that compounds within the thiophene family exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of thiophene can inhibit tubulin assembly and induce apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to interact with tubulin, disrupting microtubule dynamics which is crucial for cell division. A study found that certain thiophene derivatives inhibited the binding of colchicine to tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through the intrinsic mitochondrial pathway .
  • Case Studies :
    • A specific derivative related to thiophenes demonstrated an IC50 value ranging from 17 to 130 nM against various cancer cell lines, indicating potent antiproliferative effects .
    • Another study highlighted that modifications on the thiophene ring significantly influenced the biological activity, suggesting that structural variations can lead to enhanced or diminished effects against cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : The initial step involves creating a substituted thiophene ring through cyclization reactions.
  • Introduction of Ethynyl Groups : Subsequent reactions introduce ethynyl groups at specified positions on the thiophene ring.
  • Final Functionalization : The final step includes attaching phenylethynyl groups to enhance electronic properties.

These synthetic routes are optimized for yield and purity while minimizing environmental impact.

Comparative Analysis

To better understand the biological activity of this compound compared to other related compounds, a comparison table is presented below:

Compound IC50 (nM) Mechanism
This compoundTBDTubulin inhibition
2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl]thiophene17–130Tubulin polymerization inhibition
PhenylethynylthiopheneTBDApoptotic pathway activation

Properties

CAS No.

922166-72-1

Molecular Formula

C22H24S

Molecular Weight

320.5 g/mol

IUPAC Name

3,4-dibutyl-2-ethynyl-5-(2-phenylethynyl)thiophene

InChI

InChI=1S/C22H24S/c1-4-7-14-19-20(15-8-5-2)22(23-21(19)6-3)17-16-18-12-10-9-11-13-18/h3,9-13H,4-5,7-8,14-15H2,1-2H3

InChI Key

RAKKJAGDMJBADA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=C1CCCC)C#CC2=CC=CC=C2)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.